molecular formula C19H19N5O3 B2962087 3-allyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-43-6

3-allyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2962087
CAS RN: 915933-43-6
M. Wt: 365.393
InChI Key: IWTLHIQEYDGKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a purine moiety, which is a type of heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a wide range of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the types and arrangement of atoms in the molecule, the presence of functional groups, and the overall shape of the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds within the purine derivative class, including those structurally similar to the specified compound, have been synthesized and evaluated for various biological activities. For instance, a series of derivatives has been synthesized to study their serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity, aiming to identify potential antidepressant and anxiolytic agents (Zagórska et al., 2016). These studies are foundational in understanding the potential therapeutic applications of such compounds.

Antiviral and Antimicrobial Applications

Research on purine analogs, including imidazo[2,1-f]purine derivatives, has also explored their antiviral and antimicrobial potential. For example, imidazo[1,2-a]-s-triazine nucleosides, which share a similar purine core to the compound of interest, were synthesized and tested against various viruses, demonstrating moderate activity at non-toxic dosage levels (Kim et al., 1978). Such studies contribute to the development of new antiviral compounds.

Receptor Binding and Selectivity

Structural modifications of imidazo[2,1-f]purinones, focusing on substitutions at specific positions, have been evaluated for their impact on A3 adenosine receptor antagonism, providing insights into structure-activity relationships and receptor selectivity (Baraldi et al., 2008). This research highlights the compound's potential for targeted therapeutic applications based on receptor specificity.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the production of certain enzymes, disrupting metabolic processes in pathogens .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. If this compound is intended for use as a drug, it would need to undergo extensive testing to determine its safety profile .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in medicine or industry, studying its reactivity to discover new chemical reactions, or investigating its physical properties to gain insights into its behavior under different conditions .

properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-5-10-22-17(26)15-16(21(4)19(22)27)20-18-23(11(2)12(3)24(15)18)13-8-6-7-9-14(13)25/h5-9,25H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTLHIQEYDGKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.